![molecular formula C15H22N2O3S B7694700 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
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Overview
Description
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its chemical name, BAY-678. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in several types of cancer and plays a crucial role in tumor growth and metastasis. Inhibition of CA IX by this compound can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide have been extensively studied. This compound has been found to be a potent inhibitor of CA IX, which can lead to a decrease in tumor growth and metastasis. It has also been investigated for its potential use as a diagnostic tool for imaging CA IX expression in tumors. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide in lab experiments include its well-established synthesis method, its potent inhibition of CA IX, and its potential use as a diagnostic tool for imaging CA IX expression in tumors. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
Future Directions
There are several future directions for the research on 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide. Some of these include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of cancer.
2. Studying the exact biochemical and physiological effects of this compound.
3. Developing new and improved synthesis methods for this compound.
4. Investigating the potential use of this compound as a diagnostic tool for imaging CA IX expression in tumors.
5. Studying the potential toxicity of this compound and its effects on normal cells.
Conclusion:
In conclusion, 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer. This compound has also been investigated for its potential use as a diagnostic tool for imaging CA IX expression in tumors. However, further studies are required to determine the exact biochemical and physiological effects of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the reaction of 4-bromo-2-fluoroaniline with ethyl 2-methyl-3-oxobutanoate to form an intermediate product. This intermediate product is then treated with sulfamic acid to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the method is well-established.
Scientific Research Applications
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer, including breast, lung, and renal cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. This compound has also been investigated for its potential use as a diagnostic tool for imaging CA IX expression in tumors.
properties
IUPAC Name |
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-16-15(18)14-10-13(9-8-11(14)2)21(19,20)17-12-6-4-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHHWNCFCNTEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide |
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